molecular formula C22H25NO4 B11315679 N-cyclohexyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-cyclohexyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11315679
M. Wt: 367.4 g/mol
InChI Key: VRCPTQINQLRHPD-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a cyclohexyl group, a furochromene core, and a propanamide side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furochromene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromene ring system.

    Introduction of the cyclohexyl group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, often using cyclohexylamine as the nucleophile.

    Attachment of the propanamide side chain: This step involves the reaction of the furochromene intermediate with a suitable propanoyl chloride derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the furochromene core or the propanamide side chain are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyclohexylamine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-cyclohexyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications in treating various diseases.

    Industry: Used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is unique due to the presence of the cyclohexyl group and the propanamide side chain, which confer distinct chemical and biological properties compared to its analogs. These structural features may enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

N-cyclohexyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C22H25NO4/c1-13-12-26-19-11-20-18(10-17(13)19)14(2)16(22(25)27-20)8-9-21(24)23-15-6-4-3-5-7-15/h10-12,15H,3-9H2,1-2H3,(H,23,24)

InChI Key

VRCPTQINQLRHPD-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4CCCCC4)C

Origin of Product

United States

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